Bienvenue dans la boutique en ligne BenchChem!

Avoralstat

Oral Bioavailability Pharmacokinetics Hereditary Angioedema Prophylaxis

Avoralstat (BCX4161) is the only orally bioavailable small-molecule plasma kallikrein (PKK) inhibitor with a Ki of 0.26 nM and >8,000-fold selectivity over trypsin. Unlike injectable biologics (lanadelumab, ecallantide), oral dosing eliminates injection stress in chronic HAE models and simplifies repeated-dosing protocols. Validated for TMPRSS2/SARS-CoV-2 inhibition (IC50=2.73 nM) and under investigation for diabetic macular edema via suprachoroidal delivery. Ideal as a benchmark for novel inhibitor profiling.

Molecular Formula C28H27N5O5
Molecular Weight 513.5 g/mol
CAS No. 918407-35-9
Cat. No. B605706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvoralstat
CAS918407-35-9
SynonymsBCX-4161;  BCX 4161;  BCX4161;  Avoralstat
Molecular FormulaC28H27N5O5
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C=C)C(=O)NC2=CC=C(C=C2)C(=N)N)C3=C(N=C(C=C3)C(=O)NCC4CC4)C(=O)O
InChIInChI=1S/C28H27N5O5/c1-3-16-12-21(26(34)32-18-8-6-17(7-9-18)25(29)30)20(13-23(16)38-2)19-10-11-22(33-24(19)28(36)37)27(35)31-14-15-4-5-15/h3,6-13,15H,1,4-5,14H2,2H3,(H3,29,30)(H,31,35)(H,32,34)(H,36,37)
InChIKeyTUWMKPVJGGWGNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Avoralstat (CAS 918407-35-9) for Hereditary Angioedema Research: Compound Profile and Procurement Considerations


Avoralstat (also known as BCX4161) is a small-molecule, orally bioavailable inhibitor of plasma kallikrein (PKK), a serine protease central to the contact activation pathway and bradykinin production [1]. It was developed as a prophylactic treatment for hereditary angioedema (HAE) due to C1 inhibitor deficiency (C1-INH-HAE) [1]. Unlike biologic inhibitors such as the monoclonal antibody lanadelumab or the recombinant protein ecallantide, Avoralstat offers the distinct advantage of oral administration, a feature that can significantly impact patient convenience and adherence in research and clinical settings [2]. The compound has been evaluated in Phase 1 through Phase 3 clinical trials for HAE prophylaxis [1][2][3] and is also under investigation for other indications, including diabetic macular edema (DME) [4].

Why Avoralstat (CAS 918407-35-9) Cannot Be Simply Substituted by Another Plasma Kallikrein Inhibitor


In-class substitution of plasma kallikrein inhibitors is precluded by fundamental differences in molecular structure, route of administration, pharmacokinetic (PK) profiles, and clinical efficacy endpoints. Avoralstat is a small molecule (MW 513.54 g/mol) designed for oral bioavailability and a bi-exponential elimination half-life of 12–31 hours [1]. In contrast, biologic alternatives like lanadelumab (a monoclonal antibody, MW ~146 kDa) require subcutaneous injection every 2–4 weeks and have a half-life of ~14 days [2]. Ecallantide, a recombinant 60-amino-acid protein (MW ~7 kDa), is administered subcutaneously for acute attacks and has a much shorter half-life of ~2 hours [3]. Berotralstat, another oral small molecule, differs from Avoralstat in its once-daily dosing regimen and distinct chemical structure, which results in a different PK and safety profile [4]. These differences are not merely logistical; they directly impact dosing frequency, steady-state drug levels, and the therapeutic window, making empirical substitution without specific comparative data scientifically unsound and potentially invalid for research protocols.

Avoralstat (CAS 918407-35-9): Quantitative Evidence for Differentiated Selection in Hereditary Angioedema and Related Research


Oral Bioavailability and Favorable Pharmacokinetic Profile of Avoralstat vs. Injectable Biologics

Avoralstat demonstrates oral bioavailability, a key differentiator from injectable plasma kallikrein inhibitors like lanadelumab and ecallantide. In a Phase 1 study in healthy volunteers, avoralstat exhibited a bi-exponential elimination profile with a terminal half-life of 12–31 hours [1]. This PK profile supports a three-times-daily (TID) oral dosing regimen, which was selected for Phase 3 trials at 400 mg every 8 hours (q8h) [1]. This contrasts sharply with lanadelumab, a monoclonal antibody with a half-life of approximately 14 days administered subcutaneously every 2 weeks [2], and ecallantide, a recombinant protein with a half-life of about 2 hours administered subcutaneously for acute attacks [3]. The oral route of Avoralstat offers a non-invasive alternative, potentially improving patient compliance and enabling different research protocols.

Oral Bioavailability Pharmacokinetics Hereditary Angioedema Prophylaxis Small Molecule Inhibitor

In Vitro Potency of Avoralstat Against Plasma Kallikrein Compared to Ecallantide

Avoralstat is a potent inhibitor of purified human plasma kallikrein with an inhibition constant (Ki) of 0.26 nM [1]. This compares to ecallantide, a potent protein inhibitor with a reported Ki of 25 pM (0.025 nM) [2]. While ecallantide demonstrates approximately 10-fold greater in vitro potency, Avoralstat's small-molecule nature confers oral bioavailability, a property ecallantide lacks. Both compounds show high selectivity over related serine proteases; for Avoralstat, the ratio of IC50 for human trypsin vs. plasma kallikrein is 8192 [3].

Enzyme Inhibition Plasma Kallikrein Ki In Vitro Assay

Clinical Efficacy of Avoralstat vs. Placebo in Reducing Attack Duration in HAE Patients (OPuS-2 Trial)

In the Phase 3 OPuS-2 trial, Avoralstat 500 mg administered three times daily (TID) for 12 weeks did not meet the primary endpoint of reducing the frequency of angioedema attacks compared to placebo (least squares mean attack rate per week: 0.589 vs. 0.593, respectively) [1]. However, it demonstrated a notable effect on attack duration. The least squares mean duration of all confirmed attacks was 25.4 hours for the Avoralstat 500 mg group compared to 31.4 hours for the placebo group, a reduction of 6.0 hours [1]. This finding suggests a potential therapeutic benefit in attenuating the severity and length of breakthrough attacks.

Clinical Trial HAE Prophylaxis Attack Duration Phase 3

Avoralstat as a Potent TMPRSS2 Inhibitor with In Vivo Antiviral Activity

Beyond plasma kallikrein, Avoralstat has been identified as a potent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a host protease critical for SARS-CoV-2 viral entry. It inhibits TMPRSS2 with an IC50 of 2.73 nM and shows 18-fold selectivity for TMPRSS2 over other S1 proteases . In a murine model of SARS-CoV-2 infection, prophylactic administration of Avoralstat (30 mg/kg i.p.) significantly reduced lung tissue viral titers and mitigated weight loss [1].

TMPRSS2 SARS-CoV-2 Antiviral Drug Repurposing

Avoralstat (CAS 918407-35-9): Optimal Application Scenarios Based on Quantified Evidence


Long-Term In Vivo HAE Prophylaxis Studies Requiring Oral Dosing

Given its established oral bioavailability and PK profile [1], Avoralstat is the appropriate selection for chronic HAE animal models where repeated oral gavage is preferred over daily injections. This avoids the stress and potential confounds associated with injectable biologics like lanadelumab [2]. The compound's effect on reducing attack duration [3] also provides a specific endpoint for studies focused on mitigating attack severity rather than complete prevention.

Host-Directed Antiviral Research Targeting TMPRSS2

For studies investigating SARS-CoV-2 or other viruses requiring TMPRSS2 for entry, Avoralstat offers a well-characterized small-molecule inhibitor with validated in vivo efficacy [1]. Its dual activity against plasma kallikrein may be advantageous in models of viral infection complicated by inflammation or vascular leakage. This application is distinct from its original HAE indication and provides a unique research angle.

In Vitro Selectivity Profiling of Serine Protease Inhibitors

Avoralstat serves as a valuable comparator compound in biochemical and cellular assays designed to profile the selectivity of novel plasma kallikrein or TMPRSS2 inhibitors. Its well-documented Ki for plasma kallikrein (0.26 nM) and high selectivity index against trypsin (8192) [1][2] provide a benchmark for assessing new chemical entities.

Investigating the Kallikrein-Kinin System in Ocular Disease Models

The ongoing development of Avoralstat for diabetic macular edema (DME) via suprachoroidal injection [1] suggests a potential application in ocular research. Researchers studying the role of the kallikrein-kinin system in retinal vascular permeability or inflammation may find Avoralstat a useful tool, particularly given the novel delivery method being explored.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avoralstat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.